LL-37, acetylated,amidated
Description
Overview of Human Cathelicidin (B612621) LL-37 in Innate Immunity Research
The human cathelicidin antimicrobial peptide LL-37 is a crucial component of the innate immune system. nih.gov It is the only known cathelicidin in humans and is derived from the C-terminus of the human cationic antimicrobial protein of 18 kDa (hCAP18). nih.govaai.org Primarily produced by phagocytic leukocytes like neutrophils and various epithelial cells, LL-37 serves as a first line of defense against infection at sites of inflammation and injury. genscript.comubc.catargetmol.com
In innate immunity, LL-37 exhibits a broad range of functions. It possesses direct antimicrobial and anti-biofilm activity against a wide spectrum of Gram-positive and Gram-negative bacteria. medchemexpress.comfrontiersin.org Beyond simply killing pathogens, LL-37 is a multifunctional modulator of the immune response. nih.govubc.ca It can attract key immune cells such as neutrophils, monocytes, and T cells to the site of infection. aai.orgaai.org Furthermore, LL-37 can influence the activity of various immune cells, either directly or by altering their responses to microbial products and other immune mediators. ubc.cafrontiersin.org For instance, it can activate airway epithelial cells and suppress the apoptosis (programmed cell death) of neutrophils, thereby prolonging their ability to fight infection. aai.orgaai.org This complex interplay of activities establishes LL-37 as a pivotal peptide in orchestrating the initial immune defense against invading pathogens. nih.govubc.ca
Significance of Peptide Terminal Modifications in Biological Systems
Peptides, in their chemically synthesized form, typically possess a free amino group (N-terminus) and a free carboxyl group (C-terminus). lifetein.compeptides.de These terminal ends are charged under physiological conditions, which can influence the peptide's structure, stability, and biological activity. Post-translational modifications, which are alterations that occur after a protein or peptide is synthesized, are common in nature and serve to diversify the function of these molecules. bachem.com
Rationale for Acetylation and Amidation of Peptides
A primary reason for modifying peptides with N-terminal acetylation and C-terminal amidation is to neutralize the electrical charges at their ends. lifetein.combiosyn.com The N-terminus of a standard peptide carries a positive charge, while the C-terminus carries a negative charge. sigmaaldrich.comsigmaaldrich.com Acetylation, the addition of an acetyl group to the N-terminus, removes the positive charge. sigmaaldrich.combiosynth.com Similarly, amidation converts the negatively charged C-terminal carboxyl group into a neutral amide group. sigmaaldrich.comsigmaaldrich.com
This charge neutralization is significant because it makes the modified peptide more closely resemble a native protein, where the terminal ends are often part of a larger, uncharged structure. lifetein.compeptides.de By mimicking the native state, the peptide may exhibit increased biological activity and a greater ability to penetrate cell membranes to reach intracellular targets. lifetein.comhongtide.com This structural mimicry is a key strategy for enhancing the functional properties of synthetic peptides in both in vitro and in vivo studies. lifetein.com
Linear peptides are often vulnerable to rapid degradation in biological systems by enzymes called exopeptidases, which cleave amino acids from the N- or C-termini. creative-peptides.comnih.gov This enzymatic breakdown can severely limit a peptide's half-life and therapeutic potential. creative-peptides.com
N-terminal acetylation and C-terminal amidation serve as protective "caps," blocking the ends of the peptide from these enzymes. biosyn.commdpi.com Acetylation of the N-terminus can prevent degradation by aminopeptidases, while amidation of the C-terminus protects against carboxypeptidases. lifetein.combiosynth.comnih.gov This increased resistance to enzymatic degradation enhances the peptide's metabolic stability, allowing it to remain active in the body for a longer period. lifetein.comhongtide.comcreative-peptides.com This strategy has been proven to extend the stability and half-life of peptide inhibitors and is a common approach in the development of peptide-based drugs. bachem.comresearchgate.net Studies have shown that N-terminal acetylation can significantly increase the stability of peptides like somatostatin (B550006) analogs. nih.gov
The balance between a peptide's hydrophobicity (its tendency to repel water) and hydrophilicity (its tendency to attract water) is crucial for its interaction with cell membranes, a key step for the activity of many antimicrobial peptides. nih.govnih.gov Terminal modifications can fine-tune this balance.
Interactive Data Tables
Table 1: Key Functions of LL-37 in Innate Immunity
| Function | Description | Supporting References |
| Direct Antimicrobial Action | Exhibits killing activity against a broad range of Gram-positive and Gram-negative bacteria. | medchemexpress.comfrontiersin.org |
| Anti-Biofilm Activity | Prevents the formation of and breaks down bacterial biofilms. | medchemexpress.comfrontiersin.org |
| Chemotaxis | Attracts immune cells like neutrophils, monocytes, and T cells to sites of infection. | aai.orgubc.ca |
| Immune Modulation | Regulates inflammatory responses and modulates cellular responses to microbial compounds. | nih.govubc.ca |
| Wound Healing | Promotes processes involved in the repair of damaged tissue. | ubc.camedchemexpress.com |
| Neutrophil Apoptosis Suppression | Inhibits the programmed cell death of neutrophils, extending their lifespan at infection sites. | aai.org |
Table 2: Advantages of Peptide Acetylation and Amidation
| Advantage | Mechanism | Supporting References |
| Mimics Native Proteins | Neutralizes terminal charges, making the peptide structurally similar to native proteins. | lifetein.compeptides.desigmaaldrich.com |
| Enhanced Stability | Protects peptide ends from degradation by exopeptidases (aminopeptidases and carboxypeptidases). | lifetein.comcreative-peptides.comnih.govmdpi.com |
| Increased Cell Permeability | The uncharged nature facilitates easier passage across cellular membranes. | lifetein.comhongtide.commdpi.com |
| Modulated Hydrophobicity | Increases overall hydrophobicity, which can improve interaction with lipid membranes. | biosynth.comresearchgate.net |
| Enhanced Biological Activity | The combination of stability and improved interactions often leads to greater efficacy. | lifetein.compeptides.de |
Properties
Molecular Formula |
C₂₀₇H₃₄₃N₆₁O₅₃ |
|---|---|
Molecular Weight |
4534.40 |
sequence |
One Letter Code: Ac-LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES-NH2 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Ll 37, Acetylated, Amidated
Solid-Phase Peptide Synthesis Methodologies for Terminal Modificationsnih.govacs.org
The primary method for synthesizing LL-37 and its modified variants is Solid-Phase Peptide Synthesis (SPPS), most commonly utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. nih.govmtoz-biolabs.com This approach allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support, facilitating the purification process by simple filtration and washing steps. mtoz-biolabs.com The N-terminal acetylation and C-terminal amidation of LL-37 are modifications introduced during or after the main synthesis to enhance properties such as proteolytic stability. asm.orgfrontiersin.org
N-Terminal Acetylation Protocolsnih.govacs.org
N-terminal acetylation involves the capping of the N-terminal amine group of the peptide with an acetyl group. This modification is typically performed as the final step of the solid-phase synthesis, after the removal of the last Fmoc protecting group from the N-terminal amino acid.
A standard protocol for N-terminal acetylation on the solid support involves:
Final Fmoc Deprotection: The Fmoc group of the last amino acid in the peptide sequence is removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mtoz-biolabs.com
Acetylation Reaction: The free N-terminal amine is then acetylated. A common reagent for this is acetic anhydride (B1165640) in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like DMF. nih.gov This reaction is typically allowed to proceed for a set period to ensure complete capping of the peptide chains.
Washing: Following the reaction, the resin is thoroughly washed to remove excess reagents and byproducts. ru.nl
C-Terminal Amidation Protocolsnih.govacs.org
C-terminal amidation replaces the C-terminal carboxylic acid group with an amide group. This modification is crucial as it removes the negative charge and can mimic the post-translational modifications seen in many naturally occurring peptides, often leading to increased stability and activity. scielo.brscielo.br
The synthesis of a C-terminally amidated peptide like LL-37 is most commonly achieved by selecting a specific type of resin at the beginning of the SPPS process. rsc.org
Resin Selection: Resins such as Rink Amide resin or Pal-resin are employed. rsc.orgmdpi.com These resins have a linker that, upon cleavage, generates a C-terminal amide.
Peptide Assembly: The peptide chain is assembled on this amide-forming resin using standard Fmoc-SPPS cycles of deprotection and coupling. rsc.org
Cleavage and Deprotection: In the final step, the peptide is cleaved from the resin, and the amino acid side-chain protecting groups are simultaneously removed. This is typically accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). mtoz-biolabs.commdpi.com The chemistry of the linker on the chosen resin ensures that this cleavage process results in the formation of a C-terminal amide.
The table below outlines the general steps in Fmoc-SPPS for producing an N-terminally acetylated and C-terminally amidated peptide.
| Step | Procedure | Reagents/Conditions | Purpose |
| 1. Resin Preparation | Selection and swelling of an amide-forming resin. | Rink Amide Resin, DMF | To provide a solid support for synthesis and ensure C-terminal amidation. |
| 2. Amino Acid Coupling | Sequential addition of Fmoc-protected amino acids. | Fmoc-amino acids, Coupling reagents (e.g., HBTU, DIC), Base (e.g., DIPEA) | To build the desired peptide sequence. |
| 3. Fmoc Deprotection | Removal of the Fmoc protecting group from the N-terminus. | 20% Piperidine in DMF | To expose the amine group for the next coupling reaction. |
| 4. Repetitive Cycles | Repetition of coupling and deprotection steps. | As above | To elongate the peptide chain to the full length of LL-37. |
| 5. N-Terminal Acetylation | Capping of the final N-terminal amine group. | Acetic anhydride, DIPEA in DMF | To introduce the N-terminal acetyl group. |
| 6. Cleavage & Deprotection | Release of the peptide from the resin and removal of side-chain protecting groups. | TFA cocktail (e.g., TFA/TIS/Water) | To obtain the final, modified peptide in its free form. |
Post-Synthetic Modification Techniques for LL-37 Analogsacs.org
Beyond terminal modifications, various post-synthetic or synthesis-integrated strategies are used to create LL-37 analogs with altered properties. These modifications aim to enhance antimicrobial potency, stability, or to study structure-activity relationships.
Examples of such modifications found in research include:
Amino Acid Substitution: Specific amino acids in the LL-37 sequence can be replaced. For instance, substituting certain residues with D-enantiomers can increase resistance to proteases. asm.org Another strategy involves replacing amino acids with tryptophan to potentially enhance membrane interaction. asm.org
Truncation: Shorter fragments of LL-37, such as KR-12, have been synthesized to identify the minimal active core of the peptide. frontiersin.orgmdpi.comresearchgate.net These truncated peptides are often also acetylated and amidated.
Cyclization: Backbone cyclization, or "head-to-tail" cyclization, is a strategy to improve peptide stability and activity. This involves forming a peptide bond between the N- and C-termini. frontiersin.org
Dimerization: Linking two peptide chains together, for example, through a linker connecting two KR-12 sequences, has been shown to enhance antimicrobial activity. frontiersin.org
The following table presents examples of modified LL-37 analogs described in the literature.
| Peptide Name | Modification from Native LL-37 | Reported Purpose/Feature |
| P60.4Ac | Truncated, N-terminally acetylated, and C-terminally amidated derivative. asm.org | Enhanced antimicrobial properties. asm.org |
| DLL37-1 | N-terminal acetylation, C-terminal amidation, and substitution of an L-amino acid with a D-amino acid. scielo.brscielo.br | To enhance biological activity. scielo.brscielo.br |
| EFK17 (modified) | Internal fragment of LL-37 with terminal acetylation/amidation and tryptophan substitutions. asm.org | Increased proteolytic resistance and bactericidal potency. asm.org |
| KR-12 (dimer) | Dimer of a truncated LL-37 fragment, backbone-cyclized. frontiersin.org | Improved antimicrobial activity and stability. frontiersin.org |
Purification and Quality Control of Modified Peptide Constructs
After synthesis and cleavage from the resin, the crude peptide product contains the desired molecule along with various impurities, such as truncated sequences, deletion sequences, and byproducts from the cleavage process. Therefore, rigorous purification and quality control are essential.
Purification: The most common method for purifying synthetic peptides like acetylated, amidated LL-37 is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . mdpi.comnih.gov This technique separates the target peptide from impurities based on its hydrophobicity. The crude peptide mixture is dissolved and injected into the HPLC system, and a gradient of organic solvent (typically acetonitrile) in water, often with TFA as an ion-pairing agent, is used to elute the components from a C8 or C18 column. mdpi.comfrontiersin.org Fractions are collected and analyzed to identify those containing the pure peptide.
Quality Control: The identity and purity of the final peptide are confirmed using several analytical techniques:
Analytical RP-HPLC: This is used to assess the purity of the final product. A sharp, single peak indicates a high degree of purity. rsc.org
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF-MS are used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass of the acetylated, amidated LL-37 sequence. rsc.orgnih.gov This verifies that the synthesis and modifications were successful.
The combination of these purification and quality control steps ensures that the final peptide product is of high purity and has the correct chemical structure for subsequent research applications.
Structural and Conformational Analysis of Ll 37, Acetylated, Amidated
Impact of N-Terminal Acetylation on Secondary Structure Elucidation
N-terminal acetylation involves the addition of an acetyl group to the N-terminal amine group of the peptide. This modification neutralizes the positive charge at the N-terminus, which can have profound effects on the peptide's secondary structure.
N-terminal acetylation of LL-37 has been shown to enhance its α-helical content and stability, particularly in membrane-mimicking environments. The neutralization of the N-terminal charge reduces electrostatic repulsion with the positively charged amino acid residues within the peptide chain, thereby favoring a more compact, helical conformation. In aqueous solutions, LL-37 typically exhibits a random coil structure. However, upon interaction with negatively charged membranes or in the presence of helix-inducing solvents like trifluoroethanol (TFE), it adopts a more defined α-helical structure. Acetylation at the N-terminus can further promote this transition.
Studies using circular dichroism (CD) spectroscopy have demonstrated that while native LL-37 shows a significant increase in helicity in the presence of liposomes, the acetylated form exhibits an even greater propensity for α-helix formation under similar conditions. This increased helical stability is crucial for the peptide's interaction with and disruption of microbial membranes. The table below summarizes the comparative helical content of native and modified LL-37 in different environments.
| Peptide Form | Environment | Observed Secondary Structure | Reference |
| Native LL-37 | Aqueous Buffer | Random Coil | |
| Native LL-37 | Membrane-Mimicking (e.g., SDS micelles, TFE) | α-Helix | |
| Acetylated, Amidated LL-37 | Aqueous Buffer | Predominantly Random Coil with some Helical Propensity | |
| Acetylated, Amidated LL-37 | Membrane-Mimicking (e.g., SDS micelles) | Increased α-Helical Content compared to native LL-37 |
Influence of C-Terminal Amidation on Peptide Tertiary Structure
C-terminal amidation involves the replacement of the C-terminal carboxyl group with an amide group. This modification is common in many biologically active peptides and plays a significant role in their structural integrity.
Both N-terminal acetylation and C-terminal amidation have been observed to affect the oligomerization and aggregation propensity of LL-37. Native LL-37 is known to self-assemble into various oligomeric forms, and this process is highly dependent on the peptide's concentration and the surrounding environment. The dual modification of acetylation and amidation can modulate these self-assembly properties.
By neutralizing the terminal charges, these modifications can reduce intermolecular electrostatic repulsions, which may, under certain conditions, favor aggregation. However, the enhanced helical structure resulting from these modifications can also lead to more ordered fibrillar aggregates rather than amorphous ones. The specific nature of the aggregates formed by acetylated, amidated LL-37 is an area of ongoing research, with implications for its biological activity and potential for amyloidogenesis.
Advanced Spectroscopic and Biophysical Characterization Techniques
A variety of advanced spectroscopic and biophysical techniques are employed to characterize the detailed structure of acetylated, amidated LL-37. These methods provide insights into the peptide's secondary and tertiary structure, as well as its dynamic properties.
Circular Dichroism (CD) Spectroscopy is widely used to determine the secondary structure content of the peptide in different environments. By analyzing the CD spectra, researchers can quantify the percentage of α-helix, β-sheet, and random coil conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information at the atomic level. Both 1D and 2D NMR techniques can be used to determine the three-dimensional structure of the peptide in solution and to study its interactions with other molecules, such as membrane mimetics.
Fourier-Transform Infrared (FTIR) Spectroscopy is another powerful tool for secondary structure analysis, particularly for studying peptides interacting with lipid bilayers. It can provide information on the orientation of the peptide within the membrane.
The table below outlines the application of these techniques to the study of modified LL-37.
| Technique | Application in Studying Acetylated, Amidated LL-37 | Key Findings |
| Circular Dichroism (CD) Spectroscopy | Determination of secondary structure content in various solvents and in the presence of liposomes. | Confirms increased α-helicity of the modified peptide in membrane-like environments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure determination in solution and membrane mimetics; analysis of conformational dynamics. | Provides atomic-level details of the peptide's fold and flexibility. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Analysis of secondary structure and orientation upon interaction with lipid membranes. | Elucidates the structural changes and orientation of the peptide during membrane binding. |
| Small-Angle X-ray Scattering (SAXS) | Characterization of peptide oligomerization and aggregation in solution. | Reveals the size and shape of self-assembled structures. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments. For LL-37 and its modified analogues, CD spectra reveal significant conformational flexibility.
In aqueous solutions, LL-37 typically displays a random coil structure, characterized by a single negative band around 198 nm. frontiersin.orgnih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, the peptide undergoes a conformational transition to a more ordered state. frontiersin.orgfrontiersin.org This is evidenced by the appearance of characteristic double minima at approximately 208 nm and 222 nm, which are indicative of an α-helical structure. asm.org The intensity of these bands often correlates with the degree of helicity. frontiersin.org
Studies on acetylated and amidated derivatives of LL-37 fragments have shown that these modifications can influence the stability of the α-helical conformation. asm.orgscielo.br For instance, a 24-amino acid acetylated and amidated derivative of LL-37 was found to adopt a helical structure. frontiersin.orgnih.gov The α-helical content is considered important for the peptide's biological activity. asm.orgmdpi.com
Interactive Table: CD Spectral Data for LL-37 and Analogs
| Peptide/Analog | Solvent/Environment | Predominant Secondary Structure | Key Spectral Features (nm) | Reference |
|---|---|---|---|---|
| LL-37 | Aqueous Buffer | Random Coil | Minimum ~198 | frontiersin.org |
| LL-37 | 50% TFE | α-Helix | Minima at 208 and 222 | frontiersin.orgfrontiersin.org |
| LL-37 | Lipid A | α-Helix | Minima at 208 and 222 | asm.org |
| D-LL-37 (enantiomer) | 50% TFE | α-Helix (mirror image spectrum) | Maxima at 208 and 222 | frontiersin.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information of peptides in solution or in membrane-like environments. For LL-37 and its modified forms, NMR studies have been instrumental in defining the three-dimensional structure.
In dodecylphosphocholine (B1670865) (DPC) micelles, a membrane-mimicking environment, the structure of LL-37 has been determined to be a helix-break-helix motif. acs.org The N-terminal and C-terminal regions form α-helices, connected by a flexible hinge region. acs.org Specifically, residues 2-31 often form a curved amphipathic α-helix, while the C-terminal tail remains largely unstructured. nih.gov The hydrophobic face of the helix tends to insert into the micelle core, while the hydrophilic face is exposed to the solvent. nih.govacs.org
Mass Spectrometry for Modification Confirmation
Mass spectrometry (MS) is an essential analytical tool for verifying the successful chemical modification of peptides. It provides a precise measurement of the molecular weight, allowing for the confirmation of acetylation and amidation.
For a synthesized peptide intended to be LL-37, acetylated, and amidated, the experimental molecular weight determined by MS should match the theoretical calculated mass. For instance, the N-terminal acetylation adds 42.04 Da (C2H2O) to the mass, while the C-terminal amidation results in a mass decrease of 0.98 Da (replacing the C-terminal hydroxyl group with an amino group) compared to the free acid form.
Several studies producing acetylated and amidated LL-37 derivatives confirm the molecular masses of the synthesized peptides using mass spectrometry. scielo.brresearchgate.netasm.org Electrospray ionization (ESI-MS) is a commonly used technique for this purpose. scielo.brthno.org The purity of the modified peptide is often concurrently assessed using high-performance liquid chromatography (HPLC). scielo.brthno.org
Interactive Table: Mass Modifications of LL-37
| Modification | Change in Molecular Weight (Da) | Chemical Formula Change |
|---|---|---|
| N-terminal Acetylation | +42.04 | + C2H2O |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for probing the secondary structure of peptides, particularly in lipid environments. The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is especially sensitive to the peptide backbone conformation.
For LL-37, FTIR studies in the presence of lipid bilayers have shown a predominant α-helical structure, characterized by a major band around 1652-1656 cm⁻¹. mdpi.comresearchgate.net This is consistent with findings from CD spectroscopy. The orientation of the peptide relative to the lipid bilayer can also be investigated using polarized attenuated total reflectance (PATR)-FTIR, which has indicated that the helical axis of LL-37 lies nearly parallel to the membrane surface. mdpi.comnih.gov
While specific FTIR data for the fully acetylated and amidated LL-37 is not as commonly reported as for the unmodified peptide, the principles remain the same. The technique can confirm the helical nature of the modified peptide when it interacts with membranes, which is a critical aspect of its biological function. frontiersin.orgfrontiersin.org
Interactive Table: FTIR Amide I Band Assignments for Peptide Secondary Structures
| Secondary Structure | Amide I Band Position (cm⁻¹) |
|---|---|
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 (low) and 1680-1700 (high) |
| Random Coil | 1640 - 1650 |
Modulatory Effects on Peptide Stability and Proteolytic Resistance
Resistance to Exopeptidase Activity
Exopeptidases are enzymes that cleave peptide bonds at the ends of a polypeptide chain. By chemically blocking these terminal ends, acetylated and amidated LL-37 analogs can evade this mode of degradation.
N-terminal acetylation involves the addition of an acetyl group to the N-terminus of the peptide. This modification neutralizes the positive charge of the free amino group and mimics the charge state found in native proteins. researchgate.net The primary role of this modification is to prevent enzymatic degradation by aminopeptidases, which specifically recognize and cleave the peptide bond at the N-terminus. researchgate.netplos.org By blocking this recognition site, acetylation significantly increases the peptide's resistance to this class of exopeptidases. plos.orgmdpi.com
In studies involving other antimicrobial hexapeptides, N-terminal acetylation conferred notable stability against aminopeptidases, increasing their half-lives in human serum. plos.org While this modification can sometimes decrease antimicrobial activity, it consistently improves protease resistance. plos.org For some peptides, N-terminal acetylation has been shown to enhance antimicrobial activity as well. researchgate.net
C-terminal amidation replaces the carboxyl group at the C-terminus with an amide group. This modification is crucial for mimicking the structure of many naturally occurring peptides and serves two main purposes. plos.orgmdpi.com Firstly, it removes the negative charge of the C-terminal carboxylate, which can enhance antimicrobial activity. plos.orgmdpi.com Secondly, it provides resistance against carboxypeptidases, enzymes that target the C-terminal peptide bond for cleavage. researchgate.netmdpi.com
Influence on Endopeptidase Susceptibility
Endopeptidases cleave peptide bonds within the polypeptide chain and are a significant threat to the stability of LL-37. asm.org The peptide is readily degraded by bacterial enzymes like Pseudomonas aeruginosa elastase and Staphylococcus aureus aureolysin, as well as human neutrophil elastase (HNE). asm.org
Terminal modifications can influence a peptide's susceptibility to these internal cuts. While acetylation and amidation on their own showed little effect on the degradation of an LL-37-derived fragment (EFK17), they significantly enhanced protease resistance against aureolysin and HNE when combined with other modifications, such as tryptophan substitutions at known cleavage sites. asm.org This suggests a synergistic effect where terminal capping stabilizes a conformation that is inherently more resistant to endopeptidase attack, or that the combination of modifications makes the peptide a poorer substrate for these enzymes.
| Peptide Variant | Modification(s) | Resistance to Human Neutrophil Elastase (HNE) | Resistance to S. aureus Aureolysin |
|---|---|---|---|
| Native EFK17 | None | Low | Low |
| Terminally Modified EFK17 | N-terminal Acetylation & C-terminal Amidation | Little effect on its own | Little effect on its own |
| W-Substituted and Terminally Modified EFK17 (W/a) | Tryptophan (W) substitution + Acetylation & Amidation | Improved | Improved |
Mechanisms of Enhanced Metabolic Half-Life in Complex Biological Media
The short half-life of peptides in biological fluids like blood plasma is a major hurdle for their therapeutic application, primarily due to rapid cleavage by proteolytic enzymes. imrpress.com N-terminal acetylation and C-terminal amidation are key strategies to enhance the metabolic half-life of LL-37.
One critical environment is the endosome. Studies have shown that LL-37 has a half-life of approximately one hour in cells, with degradation occurring in acidified endosomes by cathepsins. nih.gov By inhibiting these pH-activated proteases, the half-life of LL-37 was dramatically increased to over 12 hours. nih.gov This indicates that resistance to endosomal proteases is a critical factor for stability.
Furthermore, in complex media like wound fluid or serum, peptides can be protected from degradation through binding to other proteins. frontiersin.orgnih.gov LL-37 is known to interact with serum components, which can shield it from proteases. frontiersin.org While terminal modifications directly block exopeptidases, their contribution to a more stable structure can also influence these protein-peptide interactions, indirectly contributing to a longer half-life. Studies on other peptides have shown that protecting both ends with acetylation and amidation results in a greater stability than the sum of individual modifications. plos.org
| Peptide | N-Terminus | C-Terminus | Approximate Half-Life (hours) |
|---|---|---|---|
| Lfc1 / Com1 | Free | Free | < 0.5 |
| Lfc3 / Com3 | Acetylated | Free | ~ 1.0 |
| Lfc4 | Acetylated | Amidated | ~ 1.5 |
Data adapted from studies on LfcinB-derived (Lfc) and Combi-based (Com) hexapeptides. plos.org
Structural Determinants of Proteolytic Stability in Acetylated and Amidated LL-37 Analogs
The proteolytic stability of a peptide is not solely dependent on blocking enzyme recognition sites but is also heavily influenced by its three-dimensional structure. LL-37 is an α-helical peptide, and maintaining this conformation is crucial for its function and stability. mdpi.com
N-terminal acetylation and C-terminal amidation are known to enhance and stabilize the α-helical structure of antimicrobial peptides. researchgate.netmdpi.com C-terminal amidation, in particular, can stabilize the helix by forming hydrogen bonds. mdpi.com A more rigid and stable helical conformation can increase resistance to proteases by making proteolytic cleavage sites less accessible to enzymes. mdpi.com The increased helicity conferred by these modifications is a key structural determinant of the enhanced stability observed in acetylated and amidated LL-37 analogs. researchgate.net This structural stabilization works in concert with the direct blocking of exopeptidases to provide comprehensive protection against degradation.
Mechanisms of Interaction with Biological Membranes and Components
Peptide-Membrane Binding and Insertion Dynamics
The initial contact and subsequent integration of LL-37 and its modified analogue into a biological membrane are critical steps in its antimicrobial action. This process is a dynamic interplay of charge-based attraction and hydrophobicity-driven insertion.
The native LL-37 peptide possesses a net positive charge of +6 at neutral pH, which is a key determinant in its initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria nih.gov. This charge-driven association facilitates a high local concentration of the peptide on the bacterial surface.
| Modification | Effect on Terminal Charge | Overall Impact on Peptide Net Charge | Anticipated Effect on Electrostatic Interaction |
| N-terminal Acetylation | Neutralizes the N-terminal positive charge | Decreases net positive charge | Weakens initial attraction to anionic membranes |
| C-terminal Amidation | Removes the C-terminal negative charge | Increases net positive charge | Strengthens initial attraction to anionic membranes |
| Acetylation & Amidation | Combined effect leads to a net increase in positive charge | Increases overall net positive charge | Significantly strengthens initial attraction to anionic membranes |
This table provides an interactive overview of how terminal modifications affect the charge of LL-37 and its subsequent electrostatic interactions with microbial membranes.
Following the initial electrostatic binding, the insertion of the peptide into the lipid bilayer is driven by hydrophobic interactions nih.gov. The amphipathic nature of the LL-37 helix, with its distinct hydrophobic and hydrophilic faces, is crucial for this process. The hydrophobic face of the peptide interacts favorably with the acyl chains of the membrane lipids, promoting its partitioning into the nonpolar core of the bilayer nih.gov.
N-terminal acetylation increases the hydrophobicity of the peptide's N-terminus. This modification can enhance the peptide's ability to penetrate the hydrophobic core of the lipid bilayer. Studies on other antimicrobial peptides have shown that N-terminal acylation can lead to a deeper insertion into the membrane. The increased hydrophobicity of acetylated, amidated LL-37 is therefore likely to facilitate a more profound perturbation of the lipid acyl chains, contributing to membrane destabilization nih.gov. The balance between hydrophobicity and charge is critical; an excessive increase in hydrophobicity can lead to a loss of selectivity and increased toxicity towards host cells nih.gov.
Effects on Lipid Bilayer Integrity and Structure
Once bound and inserted, acetylated, amidated LL-37 can disrupt the structural integrity of the lipid bilayer through various mechanisms, ultimately leading to cell death. These mechanisms are often concentration-dependent and can vary based on the specific lipid composition of the target membrane.
Unmodified LL-37 has been shown to induce positive curvature strain in lipid bilayers nih.gov. This is a key aspect of the "toroidal pore" model of membrane disruption, where the peptide, along with the lipid headgroups, bends inward to form the lining of a pore. This bending creates significant stress on the membrane. The insertion of the amphipathic helix of LL-37 into the interfacial region of the bilayer is thought to be a primary driver of this curvature strain nih.gov.
The enhanced hydrophobicity and potentially altered insertion angle of acetylated, amidated LL-37 may amplify its effect on membrane curvature. By penetrating deeper into the lipid core, the modified peptide could induce a more pronounced positive curvature, thereby facilitating the formation of toroidal pores or other membrane defects more efficiently than the native peptide.
Interactions with Microbial Membrane Mimics
Studies using model membranes that mimic the composition of bacterial cell walls have been instrumental in elucidating the mechanisms of action of antimicrobial peptides. These mimics, such as lipid monolayers and vesicles composed of phosphatidylglycerol (PG) and phosphatidylethanolamine (PE), allow for detailed biophysical characterization of peptide-membrane interactions.
Research on the unmodified LL-37 has shown that it readily inserts into and disrupts monolayers composed of anionic lipids, which mimic bacterial membranes mdpi.commdpi.com. In contrast, its interaction with zwitterionic lipids, which are more representative of mammalian cell membranes, is less disruptive at lower concentrations. This selectivity is a key feature of many antimicrobial peptides.
Cellular Uptake Mechanisms of Modified LL-37 Peptides
The ability of LL-37 and its modified versions to enter host cells is crucial for many of its immunomodulatory functions. The precise mechanisms of cellular uptake can be influenced by peptide modifications such as acetylation and amidation. N-terminal acetylation and C-terminal amidation can increase the stability of the peptide and, by neutralizing the terminal charges, make the peptide more closely mimic a native protein, which may in turn increase its ability to enter cells lifetein.com. However, some studies on other cell-penetrating peptides have suggested that these modifications might also lead to a reduction in cellular uptake nih.govtandfonline.com.
For the unmodified LL-37, endocytosis is a recognized pathway for cellular internalization. This process involves the engulfment of the peptide by the cell membrane to form an intracellular vesicle. Several endocytic routes have been implicated in the uptake of LL-37, including clathrin-mediated endocytosis nih.gov. This pathway is dependent on the formation of clathrin-coated pits on the cell membrane, which invaginate to transport substances into the cell. The immune response to LL-37 in complex with nucleic acids has been shown to require clathrin-dependent endocytosis researchgate.net.
While specific studies on the endocytic uptake of acetylated and amidated LL-37 are limited, the general principles of how these modifications affect peptide-cell interactions can be considered. N-terminal acetylation of some peptides has been shown to improve their stability against protease degradation, which could potentially increase the amount of peptide available for cellular uptake over time researchgate.net. Conversely, the neutralization of terminal charges might alter the peptide's interaction with cell surface receptors that mediate endocytosis. One study on amphiphilic cell-penetrating peptides found that N- and C-terminal modifications could lead to a tangible reduction in cellular uptake nih.govtandfonline.com.
Direct membrane translocation is another mechanism by which LL-37 can enter cells. This process is energy-independent and involves the peptide directly crossing the cell membrane without the formation of vesicles nih.govnih.gov. The amphipathic nature of the LL-37 α-helix is thought to facilitate its insertion into and passage through the lipid bilayer of the cell membrane nih.gov.
The influence of acetylation and amidation on direct membrane translocation is complex. These modifications can enhance the peptide's stability and hydrophobicity, which may favor its interaction with the lipid membrane lifetein.com. By removing the terminal charges, the peptide may more readily insert into the hydrophobic core of the membrane. However, the initial electrostatic attraction between a cationic peptide and the negatively charged cell surface is also a key driver of translocation, and charge neutralization from these modifications could potentially temper this initial interaction. For some antimicrobial peptides, C-terminal amidation has been shown to improve their efficacy, possibly due to increased α-helix stability at the peptide-membrane interface, which could facilitate greater membrane disruption and translocation researchgate.net.
Molecular and Cellular Mechanisms of Action
Modulation of Host Cell Signaling Pathways (Mechanistic Aspects, not outcomes)
LL-37, acetylated and amidated, exerts significant influence over cellular signaling cascades, primarily through interactions with cell surface receptors and modulation of intracellular signaling molecules.
LL-37 has been identified as a ligand for the formyl peptide receptor-like 1 (FPRL1), also known as FPR2, a G-protein coupled receptor (GPCR). nih.govnih.gov The binding of LL-37 to FPRL1 initiates a conformational change in the receptor, leading to the activation of associated intracellular heterotrimeric G-proteins. nih.gov This activation triggers a cascade of downstream signaling events, which are fundamental to the chemoattraction of immune cells such as neutrophils, monocytes, and T cells. nih.govnih.gov The interaction between LL-37 and FPRL1 is a key mechanism by which the peptide directs the migration of leukocytes to sites of inflammation and infection. nih.gov
Table 1: Mechanistic Details of LL-37 Interaction with FPRL1
| Component | Role in Signaling Pathway |
|---|---|
| LL-37 (acetylated, amidated) | Endogenous ligand |
| FPRL1 (FPR2) | G-protein coupled receptor |
| Heterotrimeric G-proteins | Intracellular signal transducers activated upon ligand binding |
LL-37 can modulate inflammatory responses mediated by Toll-like receptors (TLRs), particularly TLR4. The activation of TLR4 by lipopolysaccharide (LPS), a component of Gram-negative bacteria, requires the accessory protein myeloid differentiation factor 2 (MD2). nih.gov LL-37 has been shown to directly bind to LPS, which can prevent its interaction with the TLR4-MD2 complex, thereby inhibiting downstream signaling. stanford.edu Furthermore, there is evidence to suggest that LL-37 can directly interact with components of the TLR4 signaling complex, although the precise molecular interactions with the acetylated and amidated form require further elucidation. This inhibitory action on the TLR4 pathway is a critical mechanism for the anti-endotoxin effects of LL-37. nih.gov
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. LL-37 can modulate this pathway in a context-dependent manner. In some cell types, such as human bronchial epithelial cells, LL-37 can activate the NF-κB pathway. nih.gov This activation involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which allows for the nuclear translocation of NF-κB subunits like p50 and p65. nih.gov Conversely, in other contexts, LL-37 has been shown to suppress NF-κB activation, particularly in response to TLR ligands like LPS. peptidesciences.com This dual regulatory capacity highlights the peptide's role as a fine-tuner of inflammatory responses.
Table 2: Modulation of NF-κB Pathway by LL-37
| Cellular Context | Effect on NF-κB Pathway | Mechanistic Detail |
|---|---|---|
| Human Bronchial Epithelial Cells | Activation | Phosphorylation and degradation of IκBα, nuclear translocation of p50/p65 nih.gov |
| Macrophages (LPS-stimulated) | Inhibition | Sequestration of LPS, preventing TLR4-mediated NF-κB activation stanford.edu |
Intracellular Localization and Target Engagement
Following interaction with the cell surface, LL-37 can be internalized by host cells. Studies using biotinylated LL-37 have demonstrated its active uptake into A549 lung epithelial cells. nih.gov The peptide is initially observed in vesicular structures within the cytoplasm, which then traffic towards and congregate in the perinuclear region. nih.gov This localization suggests potential interactions with nuclear or perinuclear targets, which could influence gene expression and other nuclear processes. The endocytic process appears to be an active mechanism, though the precise receptors and pathways involved are still under investigation. nih.gov
Regulation of Protein-Protein and Protein-Nucleic Acid Interactions
LL-37, with its cationic and amphipathic properties, can engage in a variety of molecular interactions. The acetylation of the N-terminus and amidation of the C-terminus are modifications known to enhance peptide stability and can influence its binding affinities. genscript.cominnopep.com This peptide is known to interact with nucleic acids, including both DNA and RNA. mdpi.com The positive charge of LL-37 facilitates its binding to the negatively charged phosphate (B84403) backbone of nucleic acids, leading to their condensation. frontiersin.org This interaction can protect nucleic acids from degradation and can also modulate the host's immune response to self and foreign nucleic acids. mdpi.com
Influence on Cellular Processes (Mechanistic level, e.g., structural and enzymatic interactions)
At a mechanistic level, LL-37 influences a range of cellular processes through direct structural and enzymatic interactions. For instance, its ability to induce apoptosis in certain cell types is a key function. In human osteoblast-like cells, LL-37 has been shown to promote apoptosis, a process that involves the activation of caspases. nih.gov Interestingly, while LL-37 can induce an influx of extracellular calcium, its pro-apoptotic effects appear to be independent of this calcium signaling. nih.gov The peptide's amphipathic α-helical structure is crucial for its interaction with and disruption of cellular membranes, a mechanism that is thought to contribute to its cytotoxic effects on both microbial and host cells. nih.gov
Cell Aggregation Dynamics
N-terminal acetylation and C-terminal amidation can alter the charge and conformational flexibility of peptides, thereby affecting their self-aggregation and their ability to modulate the aggregation of other biomolecules, such as amyloid peptides. While direct studies on the aggregation of "LL-37, acetylated, amidated" are not extensively detailed in the available literature, insights can be drawn from research on unmodified LL-37 and the effects of these modifications on other peptides.
Unmodified LL-37 has been shown to interact with amyloid-β (Aβ), the peptide implicated in Alzheimer's disease, and to inhibit its fibril formation. nih.gov This interaction is specific, and LL-37 can prevent Aβ from adopting the β-sheet structure characteristic of amyloid fibrils. nih.gov The peptide's amphipathic nature, with distinct hydrophobic and hydrophilic domains, is crucial for these interactions.
Modifications like acetylation and amidation are known to influence the aggregation properties of peptides. N-terminal acetylation removes the positive charge of the N-terminus, which can affect electrostatic interactions that drive aggregation. nih.gov For instance, studies on fragments of other amyloidogenic proteins have shown that N-terminal acetylation and C-terminal amidation can lead to the formation of smaller, less aggregated particles compared to their unmodified counterparts. nih.gov This suggests that these modifications can reduce the tendency for self-aggregation. nih.gov In the context of the α-Synuclein NAC 71-82 amino acid stretch, a model peptide for another amyloidogenic protein, the charge difference between capped (acetylated and amidated) and non-capped versions significantly impacts fibril morphology and structure. researchgate.net
The following table summarizes the potential effects of acetylation and amidation on peptide aggregation, based on findings from various peptide studies.
| Modification | Effect on Peptide Charge | Observed Impact on Aggregation | Potential Implication for LL-37 |
| N-terminal Acetylation | Neutralizes the positive charge of the N-terminal amine group. | Can lead to the formation of smaller, more globular aggregates and may reduce the rate of fibril formation for some peptides. nih.govnih.gov | May alter the self-aggregation profile of LL-37 and its interaction with other aggregating proteins like Amyloid-β. |
| C-terminal Amidation | Neutralizes the negative charge of the C-terminal carboxyl group. | Often increases the stability and helical content of peptides, which can influence aggregation pathways. | Could enhance the structural stability of LL-37, potentially affecting how it interacts with and modulates the aggregation of other molecules. |
This table is generated based on principles observed in studies of various peptides and represents potential implications for LL-37, acetylated, amidated.
Enzyme Substrate Interactions
The addition of an acetyl group to the N-terminus and an amide group to the C-terminus of LL-37 are enzymatic processes. Conversely, these modifications can also render the peptide more resistant to degradation by other enzymes, such as proteases.
Enzymes Catalyzing Modification:
N-terminal acetylation is carried out by a group of enzymes known as N-terminal acetyltransferases (NATs) . researchgate.net There are several types of NATs in eukaryotes (NatA, B, C, D, E, F, and G), each with specificity for different N-terminal amino acid sequences. researchgate.net The precursor of LL-37, hCAP-18, is the substrate for one of these enzymes to become N-terminally acetylated. The specific NAT responsible for the acetylation of LL-37 is not definitively identified in the provided literature but would recognize the N-terminal sequence of the peptide.
C-terminal amidation is also a common post-translational modification catalyzed by a two-step enzymatic reaction involving peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL) . researchgate.net These enzymes are often part of a single bifunctional protein, peptidylglycine α-amidating monooxygenase (PAM). This process is crucial for the activity and stability of many peptide hormones and neuropeptides.
Resistance to Enzymatic Degradation:
A key consequence of N-terminal acetylation and C-terminal amidation is increased resistance to proteolytic enzymes. genscript.com Many proteases, specifically exopeptidases that cleave amino acids from the ends of a peptide chain, are blocked by these terminal modifications.
The following table outlines the interactions of "LL-37, acetylated, amidated" with different classes of enzymes.
| Enzyme Class | Interaction Type | Effect of Acetylation/Amidation |
| N-terminal Acetyltransferases (NATs) | Substrate | The unmodified N-terminus of the LL-37 precursor is recognized and acetylated by a specific NAT. researchgate.net |
| Peptidylglycine α-amidating monooxygenase (PAM) | Substrate | The C-terminus of the LL-37 precursor (with a C-terminal glycine, which is common for amidation) is a substrate for this enzyme complex. |
| Aminopeptidases | Resistance | The N-terminal acetyl group blocks the action of aminopeptidases, which require a free N-terminal amine. |
| Carboxypeptidases | Resistance | The C-terminal amide group blocks the action of carboxypeptidases, which recognize a free C-terminal carboxyl group. |
| Endopeptidases | Potential Resistance | While not completely protective against enzymes that cleave internal peptide bonds, the increased stability from terminal modifications can confer some resistance to endopeptidases. genscript.com |
This table summarizes the enzymatic interactions based on the known functions of N-terminal acetylation and C-terminal amidation on peptides.
Advanced Analytical and Computational Methodologies in Research
High-Throughput Screening for Peptide Modification Analysis
High-throughput screening (HTS) methodologies are essential for the efficient evaluation and optimization of peptide analogs. These techniques allow for the rapid synthesis and assessment of large libraries of peptide variants, enabling researchers to systematically analyze the impact of specific modifications on peptide activity and stability. One such approach involves the use of SPOT-synthesized peptide arrays on cellulose (B213188) membranes, which can be used to assess the activity of hundreds of peptide variants simultaneously. This strategy is invaluable for identifying modifications that enhance desired biological properties while minimizing potential drawbacks, forming a critical step in the development of therapeutically promising peptides based on the LL-37 scaffold.
Proteomics, particularly mass spectrometry-based approaches, is a cornerstone for the discovery and characterization of post-translational modifications (PTMs) on peptides like LL-37. Natural PTMs of LL-37, including N-terminal acetylation and formylation, have been identified in vivo. Mass spectrometry analysis has revealed that neutrophil-derived LL-37 undergoes extensive N-terminal modifications, whereas macrophage-derived LL-37 remains largely unmodified.
The general workflow for PTM discovery involves digesting protein samples, followed by mass spectrometry to identify peptides and their modifications. A global PTM discovery strategy can employ a database search with a wide precursor mass tolerance to find potential modifications, which are then validated in a second, more targeted search using narrow mass tolerances. This approach enhances the identification of a wide variety of peptide modifications in complex biological samples. Understanding these natural PTMs is critical, as they can significantly alter the peptide's structure and function.
| Method | Application in Peptide Analysis | Key Findings for LL-37 |
| SPOT Synthesis Arrays | High-throughput screening of peptide variants for desired activities (e.g., antibiofilm, immunomodulatory). | Provides a framework for systematically optimizing acetylated, amidated LL-37 and its derivatives. |
| Mass Spectrometry | Identification and characterization of natural post-translational modifications. | Revealed that LL-37 undergoes natural N-terminal modifications, including acetylation, in neutrophils. |
Molecular Dynamics Simulations and Computational Modeling
Molecular Dynamics (MD) simulations offer powerful, atomistic-level insights into the behavior of peptides and their interactions with biological environments. These computational models are used to explore the conformational landscape of peptides, predict their structural stability, and simulate complex interactions, such as those with cell membranes.
MD simulations have been extensively used to study the interaction of LL-37 with model lipid bilayers, which mimic bacterial and mammalian cell membranes. These simulations are critical for understanding the peptide's mechanism of action. A key finding is that LL-37 interacts differently with anionic membranes, representative of bacteria (e.g., composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, or POPG), compared to zwitterionic membranes, representative of mammalian cells (e.g., composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, or POPC).
Simulations show that LL-37 is rapidly absorbed onto the surface of negatively charged POPG bilayers, largely maintaining its α-helical structure. In contrast, the peptide interacts more slowly with neutral POPC surfaces and tends to lose much of its helical conformation. The peptide only partially penetrates the POPC bilayer, causing minimal deformation, whereas its interaction with the POPG bilayer leads to significant membrane disruption. This differential interaction is largely attributed to the electrostatic attraction between the positively charged peptide and the negatively charged bacterial membrane model.
| Simulation Parameter | Interaction with Bacterial Model (POPG) | Interaction with Mammalian Model (POPC) |
| Adsorption Speed | Rapid; peptide quickly absorbed onto the bilayer surface. | Slower; peptide takes longer to reach the bilayer surface. |
| Conformation | Largely maintains α-helical conformation upon interaction. | Significant loss of helical structure. |
| Membrane Penetration | Embeds into the surface of the bilayer. | Partial penetration of the bilayer. |
| Membrane Deformation | The POPG bilayer is deformed by the peptide's presence. | Little to no significant deformation observed. |
Computational modeling is instrumental in predicting the structural dynamics of LL-37. Circular dichroism experiments and MD simulations have shown that LL-37 is typically unstructured in an aqueous solution but transitions to an α-helical conformation in the presence of lipid membranes or micelles. The stability of this α-helical structure is crucial for its biological activity.
MD simulations can characterize the free energy landscape of a peptide, revealing its accessible conformational states and the transitions between them. N-terminal acetylation and C-terminal amidation are modifications designed to increase the peptide's stability and resistance to degradation. Computational methods can model how these chemical modifications bias the peptide toward specific, more stable conformations, thereby predicting their functional consequences. These simulations provide a theoretical framework for understanding how modifications enhance the structural integrity of LL-37, which is essential for its function.
Biosensor Technologies for Binding Kinetics Studies
Biosensor technologies provide a means to study the real-time binding kinetics of peptides with their molecular targets, offering quantitative data on association and dissociation rates. These techniques are vital for characterizing the specific interactions that underpin a peptide's biological effects.
While direct biosensor studies on the acetylated, amidated form of LL-37 are not widely detailed, research on the unmodified peptide provides a strong precedent. For instance, biochemical evidence has shown that LL-37 binds directly to CsrS, a sensor histidine kinase in Group A Streptococcus. In vitro pull-down assays using the purified extracellular domain of CsrS confirmed a direct binding interaction, demonstrating how biosensor-like techniques can validate molecular targets. Other technologies, such as Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR), are commonly used to precisely measure the binding affinity and kinetics of peptide-protein or peptide-membrane interactions. These methods are highly applicable for quantifying how acetylation and amidation may alter the binding kinetics of LL-37 to its various biological partners.
| Biosensor Technology | Principle | Application in Peptide Research |
| Pull-Down Assays | Uses a purified, immobilized "bait" protein to capture binding partners ("prey") from a solution. | Validating direct physical interactions, such as LL-37 binding to the bacterial sensor CsrS. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate. | Quantifying real-time association and dissociation kinetics of peptide-ligand interactions. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind, altering the resonance angle of polarized light. | Providing high-sensitivity measurements of binding affinity and kinetics for peptide interactions. |
Future Research Directions and Unexplored Avenues
Investigation of Novel Acetylation and Amidation Sites and Their Functional Implications
Future research into LL-37, acetylated, amidated, should extend beyond the conventional N-terminal acetylation and C-terminal amidation. While these modifications are known to increase the peptide's stability and mimicry of native proteins, the potential for modifications at other sites within the peptide sequence remains a largely unexplored frontier. lifetein.com
Lysine (B10760008) residues, scattered throughout the LL-37 sequence, are primary candidates for acetylation. Investigating the site-specific acetylation of these internal lysine residues could reveal novel functional roles. For instance, acetylation at different positions might selectively alter the peptide's affinity for various microbial membranes or host cell receptors, thereby fine-tuning its antimicrobial versus immunomodulatory activities. Computational modeling could be employed to predict which lysine residues are most accessible for enzymatic acetylation and how such modifications would affect the peptide's structure and electrostatic surface potential.
Table 1: Potential Novel Modification Sites in LL-37 and Their Hypothesized Functional Implications
| Modification Type | Potential Sites (Residues) | Hypothesized Functional Implication |
|---|---|---|
| Acetylation | Internal Lysine (K) residues | Altered receptor binding, modulation of immunomodulatory vs. antimicrobial activity, changes in aggregation propensity. |
Further research is needed to identify the specific enzymes that could catalyze these novel modifications and to characterize the functional consequences of the resulting LL-37 variants.
Elucidation of Combined vs. Individual Modification Effects on Molecular Mechanisms
The individual effects of N-terminal acetylation and C-terminal amidation on peptide function are partially understood. N-terminal acetylation is known to increase resistance to degradation by exopeptidases, while C-terminal amidation neutralizes the negative charge of the carboxyl group, which can enhance membrane interaction and antimicrobial potency. nih.govnih.gov However, the synergistic or antagonistic effects of combining these modifications on the molecular mechanisms of LL-37 are not well-defined.
Key areas for investigation include:
Proteolytic Stability: Quantifying the half-life of each variant in the presence of various proteases found at infection sites.
Membrane Interaction Dynamics: Using techniques like surface plasmon resonance and molecular dynamics simulations to compare how each modification affects the peptide's binding affinity and mode of interaction with model bacterial and host cell membranes. nih.govbiorxiv.org
Immunomodulatory Signaling: Assessing the capacity of each variant to induce cytokine and chemokine production in immune cells to understand how the termini modifications influence interactions with host cell receptors. researchgate.net
Understanding these combined effects is crucial for the rational design of LL-37 analogs with optimized therapeutic profiles, potentially enhancing antimicrobial efficacy while minimizing unwanted inflammatory responses.
Development of Advanced Synthetic and Enzymatic Modification Technologies
The production of precisely modified peptides like LL-37, acetylated, amidated, relies on sophisticated chemical and enzymatic methods. While solid-phase peptide synthesis (SPPS) is a well-established technique, future research should focus on developing more efficient, scalable, and environmentally friendly technologies. mdpi.com
In the realm of enzymatic synthesis, the discovery and engineering of novel peptide ligases offer a promising alternative to purely chemical methods. nih.govrhhz.net Enzymes such as sortases, butelase-1, and peptiligase can catalyze the formation of peptide bonds with high specificity under mild conditions. mdpi.comresearchgate.net Future work could focus on engineering these enzymes to specifically recognize and modify LL-37, potentially enabling the regioselective introduction of acetyl and amide groups in a one-pot reaction.
Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the specificity of enzymatic catalysis, represent another key area for development. For example, a synthetic LL-37 backbone could be produced and then subjected to enzymatic modification to add the terminal groups. Specific enzymes for these modifications are known; N-acetyltransferases (NATs) can mediate N-terminal acetylation, while a two-step process involving peptidyl α-hydroxylating monooxygenase (PHM) and peptidylamidoglycolate lyase (PAL) can achieve C-terminal amidation. researchgate.net Developing more robust and versatile versions of these enzymes is a critical research goal.
Table 2: Comparison of Synthetic and Enzymatic Modification Technologies
| Technology | Advantages | Areas for Future Development |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | High purity, allows for incorporation of non-natural amino acids. | Greener solvents, improved efficiency for long peptides, cost reduction. |
| Enzymatic Ligation | High specificity, mild reaction conditions, potential for regioselectivity. | Engineering enzymes for broader substrate scope, improving catalytic efficiency. researchgate.net |
| Chemoenzymatic Methods | Combines the advantages of both chemical and enzymatic approaches. | Optimization of reaction conditions for compatibility, development of novel enzyme-compatible protecting groups. |
These advancements will be crucial for the cost-effective production of modified LL-37 for research and potential therapeutic applications.
Exploring LL-37, Acetylated, Amidated in Host-Pathogen Interaction Models (Mechanistic Focus)
The primary mechanism of action for LL-37 involves the disruption of microbial membranes, a process driven by its cationic and amphipathic nature. nih.govnih.gov The dual modification of acetylation and amidation is expected to enhance this activity by increasing the peptide's stability at the site of infection and improving its interaction with bacterial membranes. lifetein.comgenscript.com
Future research should utilize advanced host-pathogen interaction models to dissect the precise mechanistic advantages conferred by these modifications. This includes:
High-Resolution Imaging: Using techniques like atomic force microscopy and super-resolution microscopy to visualize the interaction of modified LL-37 with live bacterial and fungal pathogens, detailing the process of membrane permeabilization and disruption.
Infection Models: Employing 3D cell culture models, organoids, and in vivo infection models to study how the enhanced stability and activity of acetylated, amidated LL-37 translate to improved pathogen clearance and modulation of the host immune response in a complex biological environment. bohrium.com
Anti-Biofilm Mechanisms: Investigating the efficacy of the modified peptide in preventing and eradicating biofilms. The increased stability of LL-37, acetylated, amidated may allow it to better penetrate the biofilm matrix and kill the embedded bacteria. medchemexpress.com
A deeper mechanistic understanding of how these modifications impact LL-37's function in a physiological context will be essential for harnessing its full therapeutic potential against infectious diseases. The interaction of LL-37 with microbial membranes can lead to pore formation, which causes the leakage of intracellular contents and ultimately leads to cell death. youtube.com By neutralizing the terminal charges, acetylation and amidation create a peptide that more closely resembles a native protein, which may alter its interaction with host immune receptors and signaling pathways, thereby fine-tuning the inflammatory response. lifetein.comnih.govresearchgate.net
Q & A
Q. What is the functional significance of N-terminal acetylation and C-terminal amidation in LL-37?
The acetylation and amidation modifications enhance LL-37’s stability and antimicrobial efficacy by reducing proteolytic degradation and optimizing charge distribution. For example, amidated LL-37 variants exhibit stronger membrane disruption against Gram-negative bacteria like E. coli compared to non-amidated forms . Methodologically, circular dichroism (CD) spectroscopy and minimal inhibitory concentration (MIC) assays are used to correlate structural stability (α-helical content) with activity .
Q. How can scrambled LL-37 peptides be validated as negative controls in antimicrobial assays?
Scrambled peptides (e.g., LL-37 scrambled acetate) retain the same amino acid composition but lack the amphipathic α-helical structure critical for membrane interaction. Researchers should verify their inertness using:
Q. What experimental strategies are used to assess LL-37’s role in wound healing?
Key approaches include:
- In vitro scratch assays with keratinocytes or fibroblasts to quantify migration rates under LL-37 treatment .
- ELISA-based quantification of cytokines (e.g., IL-1α, TNF-α) in wound exudates to monitor anti-inflammatory effects .
- Murine excisional wound models to evaluate re-epithelialization and bacterial load reduction .
Advanced Research Questions
Q. How can structural modifications resolve contradictions between LL-37’s antimicrobial efficacy and host cytotoxicity?
Studies suggest truncating LL-37 into shorter fragments (e.g., P60.4) retains antimicrobial activity while reducing cytotoxicity . Methods to validate this include:
Q. What methodologies address discrepancies in LL-37’s stability in biological matrices?
Stability challenges arise from protease-rich environments (e.g., chronic wounds). Solutions involve:
Q. How does vitamin D3 regulate LL-37 expression, and what experimental models confirm this?
1,25D3 upregulates hCAP-18/LL-37 transcription via vitamin D receptor (VDR) binding. Key methodologies:
Q. What are the challenges in translating LL-37 into clinical applications, and how are they addressed?
Barriers include rapid clearance and variable efficacy in complex biofilms. Strategies involve:
- Randomized double-blind trials with LL-37 cream formulations (e.g., for diabetic ulcers) to standardize dosing .
- Synergistic combinations with antibiotics (e.g., ciprofloxacin) to enhance biofilm penetration .
- Mass spectrometry imaging to track peptide distribution in tissue .
Methodological Tables
Q. Table 1. Key Assays for LL-37 Functional Characterization
Q. Table 2. Common LL-37 Derivatives and Applications
Critical Analysis of Contradictory Data
- Antimicrobial vs. Cytotoxic Activity : While LL-37 exhibits broad-spectrum antimicrobial effects, its cationic nature can cause host cell lysis at high concentrations. Dose-response curves and hemolysis assays are critical to defining therapeutic windows .
- Stability in Clinical Formulations : Conflicting reports on LL-37’s half-life in wound fluid highlight the need for matrix-specific stability testing (e.g., HPLC under simulated conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
